Evidence Item 1: Molecular Weight and Ring-Size Differentiation from Unsubstituted Cyclopentylhydrazine Determines Physicochemical Property Set
The molecular weight of 1-(3-methylcyclopentyl)hydrazine (free base) is 114.19 g·mol⁻¹ [1]. This represents a +14.03 Da increase versus cyclopentylhydrazine (free base, C₅H₁₂N₂, MW 100.16 g·mol⁻¹) , corresponding to the addition of one methylene (–CH₂–) unit on the cyclopentane ring. The dihydrochloride salt of the target compound (C₆H₁₄N₂·2HCl) has MW 187.11 , compared with 136.62 for cyclopentylhydrazine hydrochloride (C₅H₁₂N₂·HCl) . This mass increment is analytically significant: LCMS (ESI+) selected ion monitoring (SIM) channels must be offset by m/z +14 for the free base and m/z +50.5 for the dihydrochloride salt relative to the unsubstituted cyclopentyl analog, eliminating ambiguity when both compounds are present in a screening library.
| Evidence Dimension | Molecular weight (free base, monoisotopic) |
|---|---|
| Target Compound Data | 114.19 g·mol⁻¹ (C₆H₁₄N₂, free base); 187.11 g·mol⁻¹ (dihydrochloride salt) |
| Comparator Or Baseline | Cyclopentylhydrazine: 100.16 g·mol⁻¹ (free base); 136.62 g·mol⁻¹ (hydrochloride salt) |
| Quantified Difference | Δ = +14.03 Da (free base); Δ = +50.49 Da (salt form) |
| Conditions | Calculated monoisotopic mass from molecular formula; CAS registry data and vendor certificates of analysis. |
Why This Matters
The 14 Da mass difference is analytically resolvable by standard LCMS and enables unambiguous identity confirmation when multiple cycloalkylhydrazine building blocks are handled in the same laboratory workflow.
- [1] Chemsrc. 1-(3-Methylcyclopentyl)hydrazine – CAS 1260850-39-2, MW 114.19, SMILES CC1CCC(NN)C1. https://m.chemsrc.com/baike/2484586.html (accessed 2026). View Source
